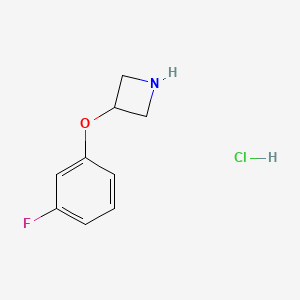
3-(3-Fluorophenoxy)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl and a molecular weight of 203.64 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)azetidine hydrochloride typically involves the reaction of 3-fluorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-(3-Fluorophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
科学的研究の応用
3-(3-Fluorophenoxy)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s azetidine ring is known to be reactive due to ring strain, which can facilitate its binding to biological targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenoxy)azetidine hydrochloride
- 3-(2-Fluorophenoxy)azetidine hydrochloride
- 3-(3-Chlorophenoxy)azetidine hydrochloride
Uniqueness
3-(3-Fluorophenoxy)azetidine hydrochloride is unique due to the position of the fluorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
生物活性
3-(3-Fluorophenoxy)azetidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C₉H₁₀ClFNO and a molecular weight of approximately 203.64 g/mol. The compound features an azetidine ring substituted with a 3-fluorophenoxy group, which enhances its chemical reactivity and biological interactions.
Synthesis Methodology:
The typical synthesis involves the reaction of 3-fluorophenol with azetidine. Various synthetic routes have been developed to optimize yield and purity, including the use of continuous flow reactors in industrial applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities , particularly in the following areas:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although specific mechanisms and efficacy need further exploration.
- Mechanism of Action : The azetidine ring's inherent strain contributes to its reactivity, allowing it to bind with various biological targets. The presence of the fluorine atom increases lipophilicity, facilitating interactions with hydrophobic regions of proteins.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Anticancer | Potential to inhibit tumor cell growth | |
| Binding Mechanism | Interacts with hydrophobic protein regions |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines indicated that this compound could reduce cell viability significantly, warranting further investigation into its anticancer properties.
特性
IUPAC Name |
3-(3-fluorophenoxy)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPGMVEGMNWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














